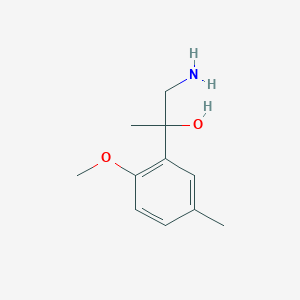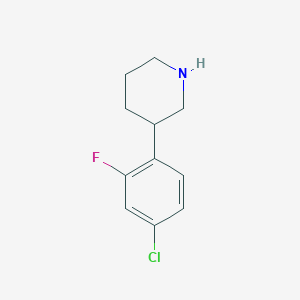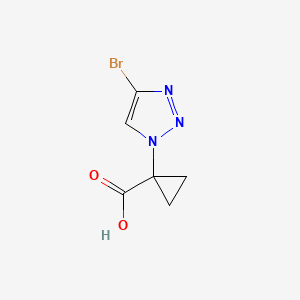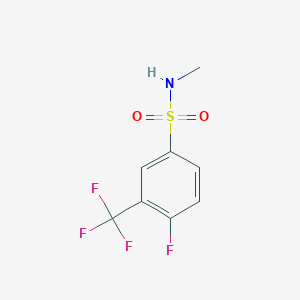![molecular formula C9H7F5O2 B13617110 [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H7F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pentafluoroethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the pentafluoroethyl iodide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde or 4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid.
Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between fluorinated compounds and biological systems. Its fluorinated nature allows for the investigation of fluorine’s effects on biological activity and molecular recognition.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylmethanol moiety can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenylmethanol
- 4-(Difluoromethoxy)phenylmethanol
- 4-(Pentafluoropropoxy)phenylmethanol
Comparison: Compared to its analogs, [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications. Additionally, the increased fluorine content can influence the compound’s reactivity and interactions with biological targets, potentially leading to improved performance in medicinal and industrial applications.
Eigenschaften
Molekularformel |
C9H7F5O2 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
InChI-Schlüssel |
DOGQBESXGGCKKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














